Isopentenyldehydrorhodopin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

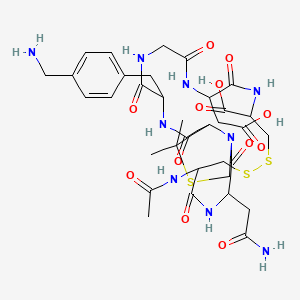

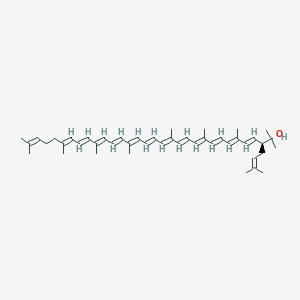

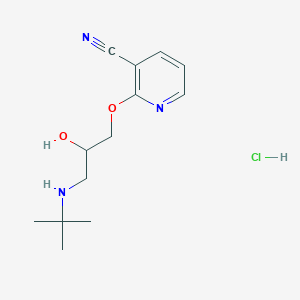

Isopentenyldehydrorhodopin is a C45 carotenoid that is an intermediate in the biosynthesis of bacterioruberin, a red-coloured pigment found in several Halobacterium and Haloarcula species It has a role as a bacterial metabolite. It is a C45 carotenoid and a tertiary alcohol.

Applications De Recherche Scientifique

Engineering Microbial Hosts for Terpenoid Production

- Application: Engineering Escherichia coli with a synthetic amorpha-4,11-diene synthase gene and the mevalonate isoprenoid pathway from Saccharomyces cerevisiae allows the production of high-value terpenoid compounds, like the antimalarial drug artemisinin, using microbial hosts (Martin et al., 2003).

Isoprenoid Biosynthesis via Mevalonate-Independent Pathway

- Application: Cloning and expression of 1-deoxy-D-xylulose-5-phosphate synthase from peppermint in Escherichia coli demonstrate a mevalonate-independent route for isoprenoid biosynthesis, pivotal for growth, development, and defense in plants (Lange et al., 1998).

Tryptophan Metabolism and Gene Regulation

- Application: Studying tryptophan metabolism provides insights into gene and enzyme properties essential for metabolism, including the regulation of gene expression and the discovery of transcription attenuation mechanisms (Yanofsky, 2001).

Evolution of Isoprenoid Biosynthesis Pathways

- Application: Investigating the evolutionary history of enzymes in isoprenoid biosynthesis reveals two distinct routes (mevalonate and DXP pathways) and their distribution across different organisms, indicating lateral gene transfer played a role in their evolution (Lange et al., 2000).

Bioisosteres in Drug Design

- Application: Exploring the role of bioisosteres in drug design, particularly their use in improving potency, selectivity, and altering physical properties, as well as their application in addressing compound optimization challenges (Meanwell, 2011).

Nonmevalonate Terpene Biosynthetic Pathway

- Application: Studies on the nonmevalonate pathway show its critical role in the biosynthesis of terpenes, offering alternative methods for producing isopentenyl diphosphate and dimethylallyl diphosphate, essential for terpene biosynthesis (Rohdich et al., 2002).

Drought Tolerance and Yield Improvement in Peanut

- Application: Regulated expression of isopentenyltransferase (IPT) gene in peanut significantly improves drought tolerance and increases yield under field conditions, showing potential for crop improvement in water-limited areas (Qin et al., 2011).

tRNA Modification and Translation Efficiency

- Application: Isopentenyl adenosine derivatives in tRNA improve translation efficiency and fidelity, linking the synthesis of these derivatives to iron metabolism and central metabolic pathways (Persson et al., 1994).

Isopentenyl Diphosphate Isomerase in Terpenoid Biosynthesis

- Application: Understanding the role and evolution of type 1 and type 2 IPP isomerases, crucial enzymes in terpenoid biosynthesis, provides insights for biotechnological development in terpenoid production (Berthelot et al., 2012).

Propriétés

Nom du produit |

Isopentenyldehydrorhodopin |

|---|---|

Formule moléculaire |

C45H64O |

Poids moléculaire |

621 g/mol |

Nom IUPAC |

(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyl-3-(3-methylbut-2-enyl)dotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,30-tridecaen-2-ol |

InChI |

InChI=1S/C45H64O/c1-36(2)20-15-23-40(7)26-18-29-41(8)27-16-24-38(5)21-13-14-22-39(6)25-17-28-42(9)30-19-31-43(10)33-35-44(45(11,12)46)34-32-37(3)4/h13-14,16-22,24-33,35,44,46H,15,23,34H2,1-12H3/b14-13+,24-16+,25-17+,29-18+,30-19+,35-33+,38-21+,39-22+,40-26+,41-27+,42-28+,43-31+/t44-/m0/s1 |

Clé InChI |

KMABSCJZIWNFFA-MBGUUZMHSA-N |

SMILES isomérique |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H](CC=C(C)C)C(C)(C)O)/C)/C)/C)C |

SMILES canonique |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CC=C(C)C)C(C)(C)O)C)C)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-6-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1250409.png)